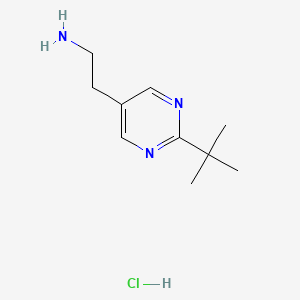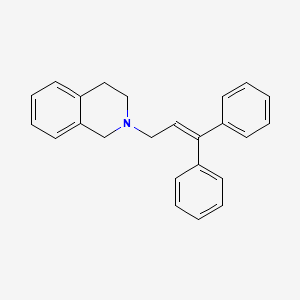![molecular formula C33H40Br4O10 B14167441 Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate](/img/structure/B14167441.png)
Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate is a complex organic compound with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of butane-1,4-diol, which can be synthesized from butane through oxidation to maleic anhydride followed by hydrogenation over copper chromite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form corresponding hydrocarbons.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of butane-1,4-diol can yield butanone, while reduction of the brominated compound can yield butane .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A simpler compound with similar hydroxyl groups but without the bromine atoms and other functional groups.
2,3-Dibromo-1,4-butanediol: Contains bromine atoms but lacks the additional phenyl and carboxylate groups.
1,4-Dibromo-2,3-butanedione: Contains bromine atoms and carbonyl groups but lacks the hydroxyl and phenyl groups.
Propiedades
Fórmula molecular |
C33H40Br4O10 |
|---|---|
Peso molecular |
916.3 g/mol |
Nombre IUPAC |
butane-1,4-diol;2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;dimethyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20Br4O4.C10H10O4.C4H10O2/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-3-1-2-4-6/h7-10,24-25H,3-6H2,1-2H3;3-6H,1-2H3;5-6H,1-4H2 |
Clave InChI |
ZOBQLGHLDCOMEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCO)CO |
Números CAS relacionados |
52408-60-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


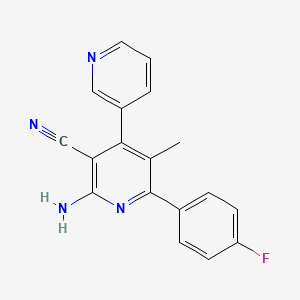
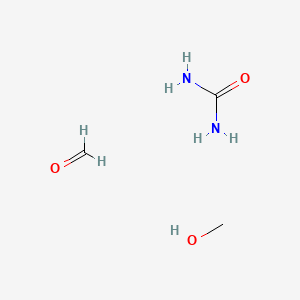
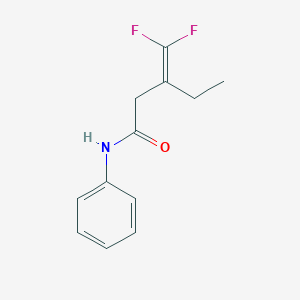
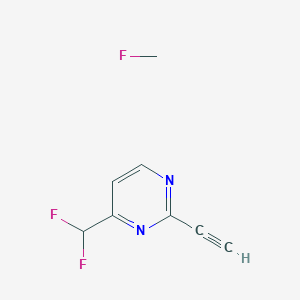
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
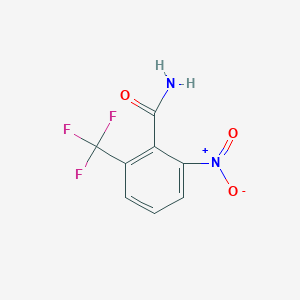
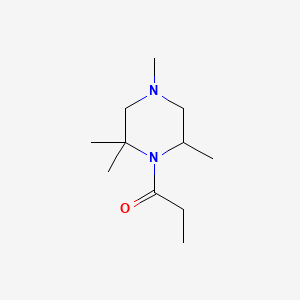
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
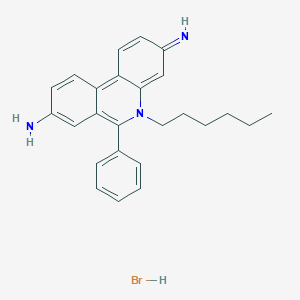
![5-(4-Fluoro-phenyl)-7-thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine](/img/structure/B14167417.png)
